molecular formula C18H13NO6 B5686656 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate

4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate

Cat. No. B5686656
M. Wt: 339.3 g/mol
InChI Key: LUPXEHMYLYDIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate is a chemical compound that has been of interest to scientists due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Scientific Research Applications

4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate has been studied extensively for its therapeutic potential in various diseases. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has been tested in vitro and in vivo for its effectiveness in inhibiting tumor growth and reducing oxidative stress.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in inflammation and cancer growth. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and increase the activity of antioxidant enzymes. The compound has also been shown to induce cell cycle arrest and inhibit angiogenesis, which is the growth of new blood vessels that support tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate in laboratory experiments is its high potency and specificity. The compound has been optimized for its therapeutic potential and has been shown to be effective in low concentrations. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling and testing the compound.

Future Directions

There are several future directions for research on 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate. One area of interest is the development of new derivatives and analogs of the compound that may have improved therapeutic properties. Another area of research is the identification of specific targets and pathways that are affected by the compound. Additionally, further studies are needed to determine the safety and efficacy of the compound in clinical trials.
Conclusion:
In conclusion, 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate is a chemical compound that has shown promise in its therapeutic potential for various diseases. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Further research is needed to fully understand the compound's potential and to develop new derivatives for clinical use.

Synthesis Methods

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate involves a multi-step process that requires specific reagents and conditions. The first step involves the preparation of 4-methylcoumarin, which is then reacted with 3-methyl-4-nitrobenzoic acid to form the final product. The synthesis process has been optimized to ensure high yield and purity of the compound.

properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 3-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6/c1-10-8-17(20)25-16-9-13(4-5-14(10)16)24-18(21)12-3-6-15(19(22)23)11(2)7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPXEHMYLYDIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate

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